4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane
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Overview
Description
(E)-4,4,5,5-Tetramethyl-2-(3-nitrostyryl)-1,3,2-dioxaborolane is a boron-containing organic compound. It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a nitrostyryl group, which is a styrene derivative with a nitro group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-Tetramethyl-2-(3-nitrostyryl)-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable nitrostyrene derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the boron-containing compound reacts with a halogenated nitrostyrene in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(3-nitrostyryl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The styryl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile and a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product is typically a nitro-substituted aromatic compound.
Reduction: The major product is an amino-substituted aromatic compound.
Substitution: The major products depend on the specific electrophile used in the reaction.
Scientific Research Applications
(E)-4,4,5,5-Tetramethyl-2-(3-nitrostyryl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It can be used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable boron-oxygen bonds.
Mechanism of Action
The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-(3-nitrostyryl)-1,3,2-dioxaborolane depends on its specific application. In cross-coupling reactions, the boron atom acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(styryl)-1,3,2-dioxaborolane: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
4,4,5,5-Tetramethyl-2-(3-bromostyryl)-1,3,2-dioxaborolane: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.
Uniqueness
(E)-4,4,5,5-Tetramethyl-2-(3-nitrostyryl)-1,3,2-dioxaborolane is unique due to the presence of both the nitro group and the dioxaborolane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C14H18BNO4 |
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Molecular Weight |
275.11 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)9-8-11-6-5-7-12(10-11)16(17)18/h5-10H,1-4H3 |
InChI Key |
JVIRYYKYGQOSPF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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